

Comparative Guide to CART(55-102)(rat) Antibodies for Researchers

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Compound of Interest

Compound Name: CART(55-102)(rat)

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This guide provides a comprehensive comparison of commercially available antibodies targeting the rat Cocaine- and Amphetamine-Regulated Transcript (CART) peptide fragment 55-102. Designed for researchers, scientists, and drug development professionals, this document summarizes key antibody characteristics, cross-reactivity data, and detailed experimental protocols to facilitate informed antibody selection for your specific application.

Performance Comparison of Commercially Available CART(55-102) Antibodies

While direct head-to-head comparative studies are limited in the published literature, this section provides a summary of specifications and available data for prominent anti-CART(55-102) antibodies. The Phoenix Pharmaceuticals antibody (H-003-62) is extensively cited and characterized, serving as a benchmark in the field.

Feature	Phoenix Pharmaceuticals (H-003-62)	R&D Systems	Novus Biologicals
Host Species	Rabbit	Varies	Varies
Clonality	Polyclonal[1]	Varies	Varies
Tested Applications	Immunohistochemistry (IHC), Immunofluorescence (IF), Immunocytochemistry (ICC)[2]	Varies by product	Western Blot (WB), IHC, ELISA[3]
Known Cross-Reactivity	Mouse, Bovine, Human, Zebrafish, Rabbit, Baboon[2]	Species-specific data available on product datasheets	Human, Mouse, Rat (for some products)[4]
Validation Data	Widely cited in over 85 publications, pre-absorption controls documented[2]	Product-specific validation data available	Customer reviews and validation images may be available
Formulation	Lyophilized antiserum[1]	Varies	Varies
Recommended Dilutions	IF: 1:2000, Peroxidase Anti-Peroxidase (PAP) or Avidin-Biotin Complex (ABC): 1:10000[1]	Product-specific	Product-specific

Cross-Reactivity Profile of CART(55-102) Antibodies

The cross-reactivity of an antibody is a critical factor for its successful application across different model organisms. The CART peptide sequence is highly conserved across various species, which generally results in good cross-reactivity for antibodies targeting this peptide.

The widely used polyclonal antibody from Phoenix Pharmaceuticals (H-003-62), raised against rat CART(55-102), has demonstrated broad cross-reactivity. It has been successfully used in studies involving mouse, bovine, and human tissues[1][2]. This broad reactivity is supported by the high degree of amino acid sequence homology of the CART(55-102) peptide among these species.

Antibodies from other suppliers, such as R&D Systems and Novus Biologicals, should be individually assessed for their cross-reactivity profiles as specified on their respective datasheets. Researchers are advised to consult these resources to ensure compatibility with their species of interest.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible results. Below are examples of protocols for immunohistochemistry (IHC) using the Phoenix Pharmaceuticals H-003-62 antibody, extracted from peer-reviewed publications.

Immunohistochemistry Protocol (Peroxidase-Based)

This protocol is adapted from studies employing the Phoenix Pharmaceuticals H-003-62 antibody for the detection of CART(55-102) in rat tissue.

- **Tissue Preparation:** Anesthetize the animal and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde in PBS. Post-fix the tissue in 4% paraformaldehyde for 2-4 hours at 4°C. Cryoprotect the tissue by immersing in a series of sucrose solutions of increasing concentration (e.g., 10%, 20%, 30%) in PBS until the tissue sinks.
- **Sectioning:** Section the frozen tissue at 30-40 µm using a cryostat or freezing microtome.
- **Antigen Retrieval:** For some applications, heat-induced epitope retrieval may be necessary. This can be performed by incubating the sections in a citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.
- **Blocking:** Wash the sections in PBS and then block with a solution containing 10% normal goat serum and 0.3% Triton X-100 in PBS for 1-2 hours at room temperature to minimize non-specific binding.

- **Primary Antibody Incubation:** Incubate the sections with the primary antibody (Phoenix Pharmaceuticals, H-003-62) diluted in the blocking solution (e.g., 1:1000 to 1:10000) for 24-48 hours at 4°C.
- **Secondary Antibody Incubation:** After washing in PBS, incubate the sections with a biotinylated goat anti-rabbit secondary antibody for 1-2 hours at room temperature.
- **Signal Amplification:** Wash the sections and incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour at room temperature.
- **Visualization:** Visualize the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate.
- **Mounting and Coverslipping:** Mount the sections onto glass slides, dehydrate through an ethanol series, clear in xylene, and coverslip with a permanent mounting medium.

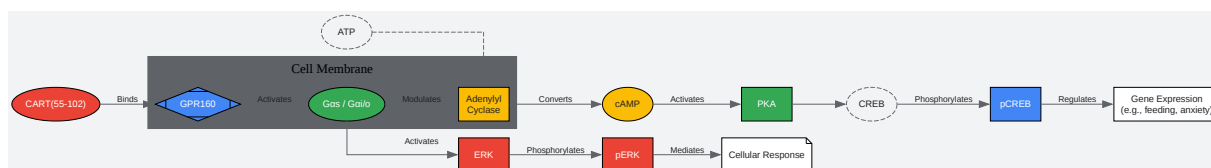
Immunofluorescence Protocol

- **Tissue Preparation and Sectioning:** Follow steps 1 and 2 from the peroxidase-based protocol.
- **Blocking:** Follow step 4 from the peroxidase-based protocol.
- **Primary Antibody Incubation:** Incubate the sections with the primary antibody (Phoenix Pharmaceuticals, H-003-62) diluted in the blocking solution (e.g., 1:2000) for 24-48 hours at 4°C.
- **Secondary Antibody Incubation:** After washing in PBS, incubate the sections with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1-2 hours at room temperature. Protect from light from this step onwards.
- **Mounting and Coverslipping:** Wash the sections in PBS and mount onto glass slides using an anti-fade mounting medium containing a nuclear counterstain like DAPI.

Visualizing Key Pathways and Workflows

CART(55-102) Signaling Pathway

The biological effects of CART(55-102) are mediated, at least in part, through the G-protein coupled receptor GPR160. Activation of GPR160 by CART(55-102) initiates downstream signaling cascades involving adenylyl cyclase, cyclic AMP (cAMP), protein kinase A (PKA), and the phosphorylation of transcription factors such as CREB, as well as the activation of the ERK pathway.

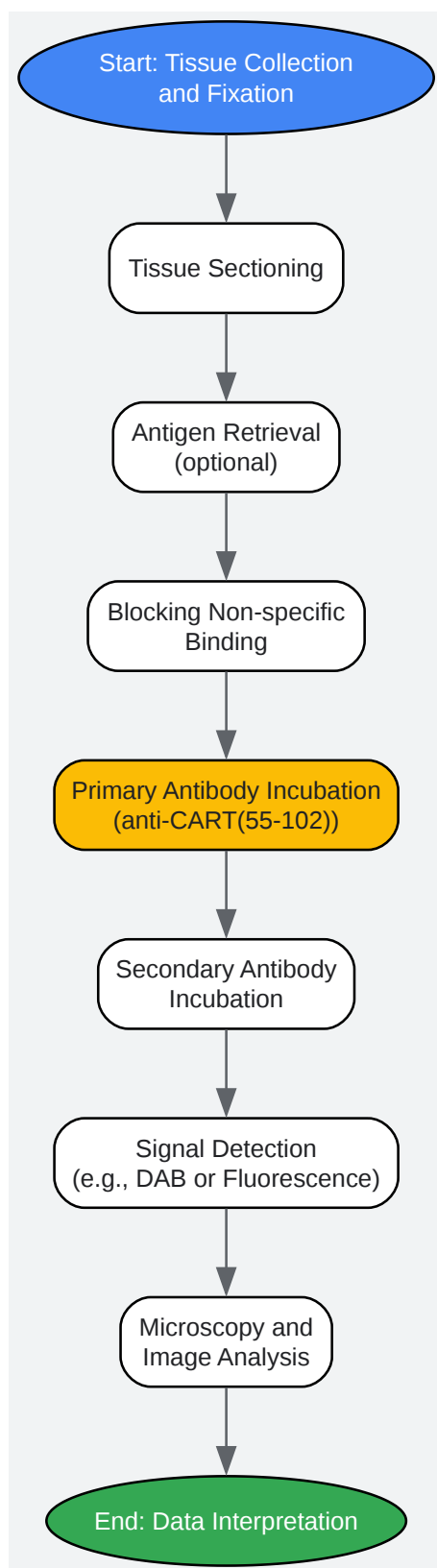


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Caption: CART(55-102) signaling via GPR160.

Experimental Workflow for Immunohistochemistry

The following diagram illustrates a typical experimental workflow for performing immunohistochemistry to detect CART(55-102) in tissue sections.



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Caption: Immunohistochemistry workflow for CART(55-102) detection.

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